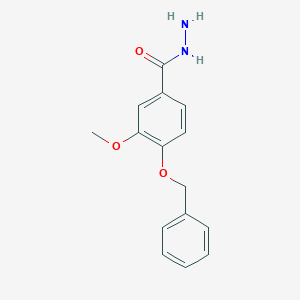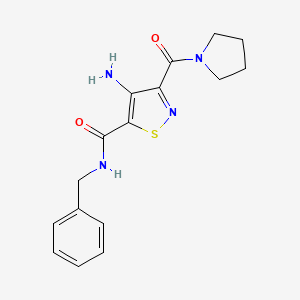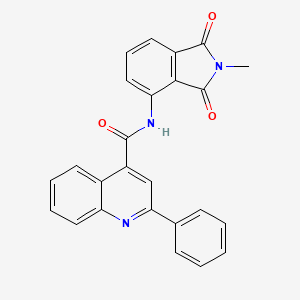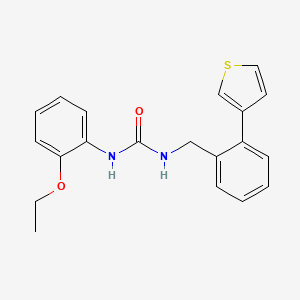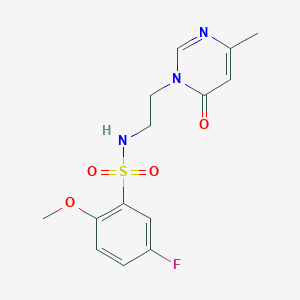
5-fluoro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16FN3O4S and its molecular weight is 341.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a building block in complex organic synthesis. Biology Medicine : Exploring therapeutic potentials, such as anticancer or antimicrobial properties. Industry : Materials science applications, including the synthesis of advanced polymers or coatings.
5. Mechanism of Action: 5-Fluoro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide exerts its effects primarily through its functional groups:
Fluorine and Methoxy Groups: : Modulate the electronic properties of the compound, affecting binding interactions.
Pyrimidine Moiety: : Engages in specific interactions with biological targets, possibly through hydrogen bonding or stacking interactions.
Sulfonamide Group: : Key in the compound’s reactivity and bioactivity, often involved in enzyme inhibition or interaction with biological macromolecules.
Molecular Targets and Pathways
Enzyme Inhibition: : Targets enzymes critical for cell function, potentially inhibiting growth in cancer cells or microorganisms.
Signal Pathways: : Could interact with pathways involved in cellular communication and regulation, particularly those involving pyrimidine metabolism.
6. Comparison with Similar Compounds: Similar Compounds :
5-fluoro-2-methoxy-N-phenylbenzenesulfonamide: : Lacks the pyrimidine group.
2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide: : Lacks the fluorine substituent.
Uniqueness
Enhanced Bioactivity: : The unique combination of fluoro, methoxy, pyrimidine, and sulfonamide groups may confer enhanced specificity and potency.
Versatility in Reactions: : The multiple functional groups provide diverse reactivity, allowing for extensive chemical modifications and potential application breadth.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis involving:
Starting Material: : A fluorobenzene derivative.
Intermediate Reactions: : Series of nucleophilic substitutions, oxidation, and amine group coupling.
Key Reagents: : Fluorinating agents, methoxy sources (like methanol), and pyrimidine derivatives.
Reaction Conditions: : Typical organic synthesis conditions—catalysts, controlled temperatures (often 50-150°C), and inert atmospheres (e.g., nitrogen or argon).
Industrial Production Methods: On an industrial scale, the process can be optimized for higher yields and purity using:
Automated Synthesis Systems: : For precise control over reaction parameters.
Chromatographic Purification: : Ensuring high-purity products suitable for pharmaceutical or material applications.
Green Chemistry Techniques: : Minimizing waste and using eco-friendly solvents.
Types of Reactions
Oxidation: : This compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Reducing agents can target the sulfonamide group, affecting the sulfonyl functionality.
Substitution: : Both nucleophilic and electrophilic substitutions can be performed on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Commonly with lithium aluminum hydride or hydrogenation techniques.
Substitution: : Utilizing halogenating agents, or nucleophiles under mild to moderate conditions.
Major Products
Sulfoxides/Sulfones: : From oxidation reactions.
Modified Aromatic Compounds: : Via substitution.
Reduced Sulfonamides: : Through reduction processes.
Propiedades
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-10-7-14(19)18(9-16-10)6-5-17-23(20,21)13-8-11(15)3-4-12(13)22-2/h3-4,7-9,17H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFUIGFRQYWHQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2403803.png)
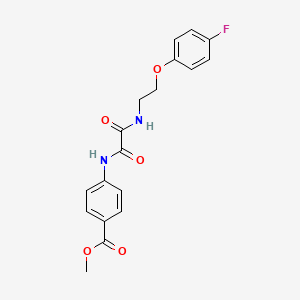
![ETHYL 4-[2-(3-HYDROXYPROPYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-AMIDO]BENZOATE](/img/structure/B2403805.png)
![4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2403806.png)
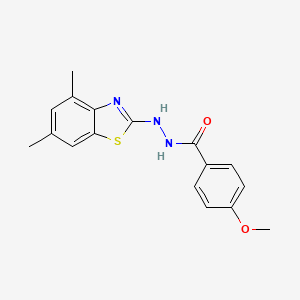
![1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one](/img/structure/B2403808.png)
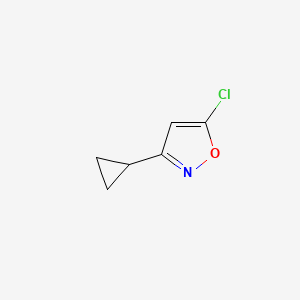
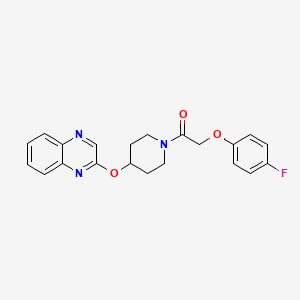
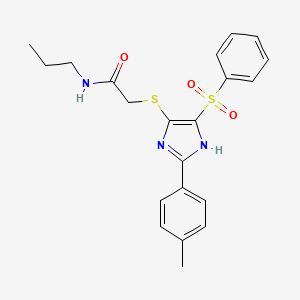
![benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2403818.png)
